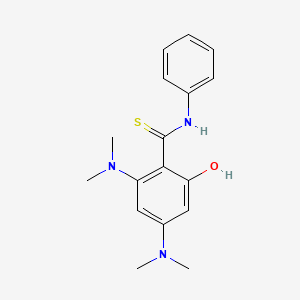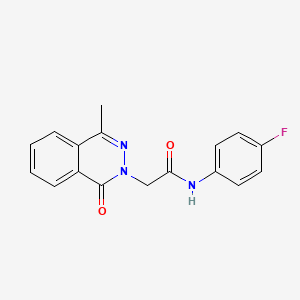![molecular formula C23H29N5 B5583326 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B5583326.png)
1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a cyclopentyl group, a dimethyl-phenyl group, and a piperazine ring, contributes to its distinct chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formylated acetophenones under reflux conditions. The reaction is often assisted by catalysts such as potassium hydrogen sulfate (KHSO₄) in aqueous media .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine involves its interaction with specific molecular targets, such as CDK2. By inhibiting CDK2, the compound can interfere with the cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to the active site of CDK2, blocking its activity and preventing the phosphorylation of downstream targets.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo-pyrimidine derivatives known for their kinase inhibitory activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: These compounds also exhibit significant biological activities, including anticancer properties.
Uniqueness
1-cyclopentyl-4-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperazine is unique due to its specific structural features, such as the cyclopentyl and piperazine rings, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit CDK2 makes it a promising candidate for further research and development in cancer therapy.
特性
IUPAC Name |
7-(4-cyclopentylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5/c1-17-16-21(27-14-12-26(13-15-27)20-10-6-7-11-20)28-23(24-17)22(18(2)25-28)19-8-4-3-5-9-19/h3-5,8-9,16,20H,6-7,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCAQPCRZSXATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCC4)C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-METHOXYPHENYL)-N-({N'-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B5583264.png)
![N-[4-(methylthio)benzylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5583272.png)


![(5Z)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5583295.png)

![2-(4-bromophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5583302.png)
![2-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5583303.png)
![4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5583304.png)
![1-[(2,4-difluorophenoxy)acetyl]-L-prolinamide](/img/structure/B5583308.png)
![N-benzyl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5583311.png)
![2-nitro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B5583333.png)
![5-(Pyrrolidin-1-ylmethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5583340.png)
